molecular formula C15H12F3N3OS B11044604 2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-

2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-

Cat. No.: B11044604
M. Wt: 339.3 g/mol
InChI Key: FXJYSWRVERLMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]- is a complex organic compound that features a thiophene ring, a benzimidazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]- typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This step often starts with the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Thiophene Ring: The thiophene ring is usually introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative like an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor antagonists. They are particularly interesting for their ability to modulate biological pathways involved in inflammation and immune response .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in preclinical studies as anticancer, anti-inflammatory, and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The trifluoromethyl group enhances its binding affinity and specificity, while the benzimidazole moiety interacts with key amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the benzimidazole and trifluoromethyl groups, making it less versatile in biological applications.

    Benzimidazole derivatives: Often used in medicinal chemistry but may lack the electronic properties imparted by the thiophene ring.

    Trifluoromethylated compounds: Known for their enhanced metabolic stability and binding affinity but may not have the same structural complexity.

Uniqueness

2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]- stands out due to its combination of a thiophene ring, a benzimidazole moiety, and a trifluoromethyl group. This unique structure provides a balance of electronic properties, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12F3N3OS

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H12F3N3OS/c16-15(17,18)14-20-10-4-1-2-5-11(10)21(14)8-7-19-13(22)12-6-3-9-23-12/h1-6,9H,7-8H2,(H,19,22)

InChI Key

FXJYSWRVERLMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCNC(=O)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.